molecular formula C15H21NO5 B2753435 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide CAS No. 1421451-25-3

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2753435
CAS No.: 1421451-25-3
M. Wt: 295.335
InChI Key: JTEUVKCZUGWGPI-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentyl ring substituted with hydroxyl and hydroxymethyl groups, and an acetamide moiety linked to a methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of hydroxyl and hydroxymethyl groups: These functional groups can be introduced via selective hydroxylation and methylation reactions.

    Attachment of the acetamide moiety: This step involves the reaction of the cyclopentyl intermediate with an acetamide derivative.

    Coupling with methoxyphenoxy group: The final step involves the coupling of the acetamide intermediate with a methoxyphenoxy compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Altering cellular processes: Affecting cell signaling, gene expression, and metabolic pathways.

Comparison with Similar Compounds

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include cyclopentyl derivatives, acetamide derivatives, and methoxyphenoxy derivatives.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-20-12-3-2-4-13(7-12)21-9-15(19)16-11-5-10(8-17)14(18)6-11/h2-4,7,10-11,14,17-18H,5-6,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEUVKCZUGWGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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